

Propargyl Acrylate: A Core Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propargyl acrylate*

Cat. No.: B077110

[Get Quote](#)

CAS Number: 10477-47-1

Propargyl acrylate is a versatile bifunctional monomer that has garnered significant interest among researchers, particularly in the fields of polymer chemistry, materials science, and drug development. Its unique structure, featuring both a polymerizable acrylate group and a reactive alkyne (propargyl) group, allows for a wide range of chemical modifications and applications. This technical guide provides an in-depth overview of the core properties, reactivity, and applications of **propargyl acrylate**, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Propargyl acrylate is a colorless to pale yellow liquid with a characteristic acrid odor. It is a propargyl ester of acrylic acid. Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	10477-47-1	[1] [2] [3]
Molecular Formula	C ₆ H ₆ O ₂	[2] [3]
Molecular Weight	110.11 g/mol	[2] [4]
Boiling Point	142-143 °C (lit.)	[2] [5]
Density	0.997 g/mL at 25 °C (lit.)	[1] [2] [5]
Refractive Index (n _{20/D})	1.447 (lit.)	[1] [2] [5]
Flash Point	43.3 °C (110 °F) - closed cup	[2]
Solubility	Soluble in organic solvents like ethanol and acetone; not miscible or difficult to mix with water.	[6] [2]
EINECS Number	233-975-8	[1] [7]

Spectral Data

Detailed spectral information is crucial for the identification and characterization of **propargyl acrylate** in experimental settings.

Spectrum Type	Key Features and Peaks	Source(s)
¹ H NMR	<p>The proton NMR spectrum shows characteristic peaks for the vinyl protons of the acrylate group and the protons of the propargyl group, including the terminal alkyne proton. Following a click reaction, the peak corresponding to the terminal alkyne proton disappears, and a new peak for the triazole ring proton appears around 8.11 ppm.</p>	[4]
¹³ C NMR	<p>The ¹³C NMR spectrum provides data on the carbon skeleton of the molecule.</p>	[3]
Infrared (IR)	<p>The FTIR spectrum of a similar compound, propargyl methacrylate, shows characteristic absorption peaks for the terminal alkyne C-H stretch (~3293 cm⁻¹) and the C≡C triple bond stretch (~2130 cm⁻¹). The ester carbonyl stretch is observed around 1740 cm⁻¹.</p>	[1]

Reactivity and Polymerization

The dual functionality of **propargyl acrylate** makes it a highly reactive and versatile monomer. The acrylate group readily undergoes polymerization, while the terminal alkyne of the propargyl group can participate in a variety of chemical transformations.

Polymerization:

- Free Radical Polymerization: **Propargyl acrylate** can be polymerized using free radical initiators. However, this method can lead to cross-linked or gelled products due to the potential for the free radicals to also activate the acetylenic group.
- Anionic Polymerization: To avoid cross-linking and achieve linear polymers, anionic polymerization is an advantageous method.
- Copolymerization: It can be copolymerized with other monomers, such as butyl acrylate, to introduce pendant alkyne groups into the resulting polymer backbone.[\[8\]](#)

Reactions of the Propargyl Group:

The terminal alkyne is the key to the post-polymerization functionalization of polymers containing **propargyl acrylate**.

- Click Chemistry: The most prominent reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable 1,2,3-triazole linkage with an azide-functionalized molecule.[\[2\]](#) This highly efficient and specific reaction is widely used for bioconjugation and material functionalization.
- Thiol-yne Reactions: The alkyne group can also react with thiols, which is another useful transformation in materials science.[\[2\]](#)

Applications in Research and Drug Development

The unique chemical properties of **propargyl acrylate** make it a valuable building block in the development of advanced materials for biomedical applications.

Functional Polymers and Nanomaterials:

Propargyl acrylate is used to synthesize functional polymers with pendant alkyne groups. These "clickable" polymers can be further modified with a wide range of molecules, including biomolecules, fluorescent dyes, and cross-linkers.[\[8\]](#) It is also used in the preparation of nanoparticles and nanogels for drug delivery systems. For instance, poly(**propargyl acrylate**) nanoparticles have been surface-functionalized using click chemistry to create fluorescent probes.

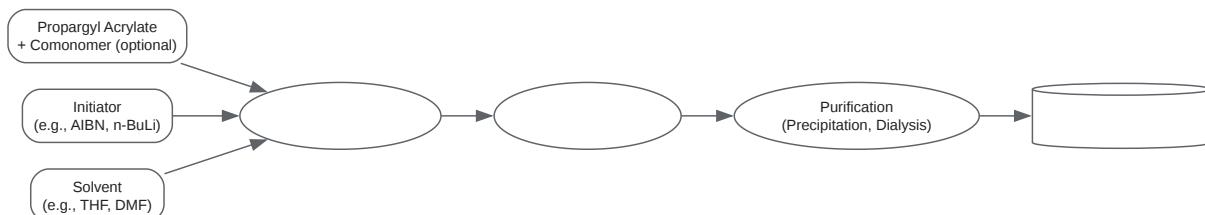
Bioconjugation and Drug Delivery:

The ability to undergo click chemistry makes **propargyl acrylate** and its polymers ideal platforms for bioconjugation. This allows for the attachment of bioactive molecules such as peptides, proteins, and drugs to create targeted drug delivery systems and advanced biomaterials.^[7] For example, Propargyl-PEG-acrylate, a related compound, is extensively used in developing drug delivery systems and for tissue engineering applications due to its ability to be functionalized with bioactive molecules.^[7]

Experimental Protocols

While specific experimental conditions will vary depending on the desired outcome, the following provides a general overview of common procedures involving **propargyl acrylate**.

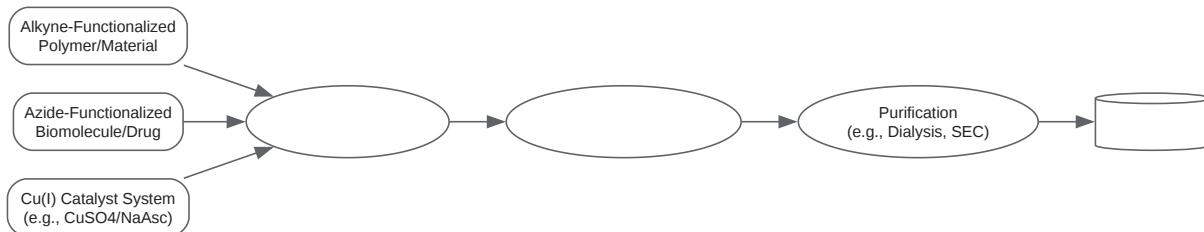
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):


This protocol outlines the general steps for conjugating an azide-containing molecule to a propargyl-functionalized material.

- Reagent Preparation:
 - Prepare a stock solution of the propargyl-functionalized polymer or molecule in a suitable solvent.
 - Prepare a stock solution of the azide-containing molecule. A slight molar excess (e.g., 1.2 equivalents) relative to the alkyne is often used.
 - Prepare fresh stock solutions of the copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a ligand (e.g., THPTA) to stabilize the copper(I) catalyst.
- Reaction Setup:
 - In a reaction vessel, combine the propargyl-functionalized material and the azide-containing molecule in the chosen solvent.
 - Add the copper catalyst and ligand. The catalyst loading is typically low (e.g., 1-5 mol%).

- Initiate the reaction by adding the reducing agent if using a copper(II) salt.
- Reaction and Monitoring:
 - Allow the reaction to proceed at room temperature for 1-4 hours.
 - Monitor the reaction progress using appropriate analytical techniques such as ^1H NMR (disappearance of the alkyne proton peak) or IR spectroscopy (disappearance of the azide peak).
- Purification:
 - Once the reaction is complete, purify the conjugate to remove unreacted starting materials, catalyst, and byproducts. Purification methods may include precipitation, dialysis, or chromatography.

Visualizing Workflows


DOT Script for a General Polymerization Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of functional polymers using **propargyl acrylate**.

DOT Script for a Bioconjugation Workflow via Click Chemistry:

[Click to download full resolution via product page](#)

Caption: Workflow for bioconjugation using CuAAC click chemistry with a **propargyl acrylate**-derived material.

Safety and Handling

Propargyl acrylate is a flammable liquid and vapor and can cause skin and serious eye irritation.^{[2][7]} It may also cause respiratory irritation.^[7] Therefore, appropriate safety precautions must be taken when handling this chemical.

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.
- Handling: Avoid contact with skin, eyes, and clothing. Keep away from sources of ignition.
- Storage: Store in a cool, well-ventilated place in a tightly closed container.^[2] It may be stabilized with an inhibitor like BHT to prevent premature polymerization.^[8]
- First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

This technical guide provides a comprehensive overview of **propargyl acrylate**, highlighting its key properties and applications relevant to the scientific research and drug development communities. Its versatility as a monomer for creating functional and "clickable" materials ensures its continued importance in the development of advanced polymers, nanomaterials, and bioconjugates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. axispharm.com [axispharm.com]
- 4. Propargyl acrylate | C₆H₆O₂ | CID 82655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Propargyl Acrylate | 10477-47-1 | TCI Deutschland GmbH [tcichemicals.com]
- 7. Page loading... [wap.guidechem.com]
- 8. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- To cite this document: BenchChem. [Propargyl Acrylate: A Core Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077110#propargyl-acrylate-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com